molecular formula C18H21NO2 B1432336 4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)- CAS No. 214976-90-6

4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)-

Cat. No.: B1432336
CAS No.: 214976-90-6
M. Wt: 283.4 g/mol
InChI Key: ZNSWFZCGMQTFHD-UONOGXRCSA-N
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Description

Historical Context and Discovery

The development of 4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)- represents a significant milestone in the evolution of complex organic amide synthesis. The compound first appeared in chemical databases in 2014, as evidenced by its initial creation date in the PubChem database on October 10, 2014. This timing coincides with advances in stereochemical synthesis methodologies that enabled chemists to construct molecules with multiple chiral centers with high precision and selectivity.

The discovery and synthesis of this compound emerged from the broader context of research into naphthalene-containing amides, which gained prominence in the early 21st century due to their potential applications in medicinal chemistry and materials science. The compound's complex stereochemistry, featuring two distinct chiral centers denoted by the (1S) and (3S) configurations, reflects the sophisticated synthetic approaches that became available during this period. The most recent modification of the compound's database entry occurred on May 24, 2025, indicating ongoing research interest and refinement of its characterization.

The compound's identification number 214976-90-6 in the Chemical Abstracts Service registry demonstrates its formal recognition within the global chemical literature system. This registration reflects the compound's importance in chemical research and its potential for commercial applications. The systematic naming convention used for this compound follows International Union of Pure and Applied Chemistry guidelines, emphasizing the precise stereochemical descriptors necessary for unambiguous identification.

Significance in Organic Chemistry Research

4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)- holds considerable significance in contemporary organic chemistry research due to its role as a building block compound. Chemical suppliers classify it as a building block with compound identification BB32-1003, highlighting its utility in synthetic chemistry applications. The compound's availability from multiple commercial sources, including specialized chemical suppliers, demonstrates its recognized value in research and development activities.

The compound's structural complexity makes it an excellent model system for studying stereochemical relationships and their effects on molecular properties. The presence of both an alkene functionality in the pentenamide chain and the rigid aromatic naphthalene system provides researchers with opportunities to investigate diverse chemical transformations. The hydroxymethyl substituent at the 3-position adds another dimension of functionality, enabling studies of hydrogen bonding interactions and potential derivatization reactions.

Research applications of this compound extend to the field of conformational analysis, where the interaction between the flexible pentenamide chain and the rigid naphthalene moiety provides insights into molecular dynamics and structural preferences. The compound's predicted physical properties, including a boiling point of 527.1±50.0 degrees Celsius and a density of 1.0±0.06 grams per cubic centimeter, reflect the substantial molecular weight and aromatic character. These properties make it suitable for studies requiring thermally stable compounds with specific solubility characteristics.

Property Value Source
Molecular Weight 283.4 g/mol PubChem
Molecular Formula C18H21NO2 PubChem
Boiling Point 527.1±50.0°C (Predicted) ACMEC
Density 1.0±0.06 g/cm³ (Predicted) ACMEC
Preservation Temperature -20°C ACMEC

Structural Uniqueness and Stereochemical Features

The molecular architecture of 4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)- exhibits several distinctive structural features that contribute to its chemical uniqueness. The compound contains a pentene backbone with an amide functional group, modified by a hydroxymethyl substituent at the 3-position and an N-substituent derived from 1-naphthalenylethyl moiety. This combination creates a molecule with both hydrophilic and hydrophobic regions, contributing to its distinctive physical and chemical properties.

The stereochemical configuration plays a crucial role in defining the compound's three-dimensional structure and potential biological activity. The (3S) configuration at the carbon bearing the hydroxymethyl group establishes one chiral center, while the (1S) configuration at the carbon linking to the naphthalene ring creates the second chiral center. These specific stereochemical assignments are critical for understanding the compound's interactions with other molecules and its potential utility in asymmetric synthesis applications.

The naphthalene moiety contributes significant aromatic character to the molecule, providing a rigid, planar framework that contrasts with the more flexible pentenamide chain. This structural duality enables the compound to participate in both π-π stacking interactions through the naphthalene system and hydrogen bonding interactions through the amide and hydroxymethyl functionalities. The International Chemical Identifier (InChI) string InChI=1S/C18H21NO2/c1-3-14(12-20)11-18(21)19-13(2)16-10-6-8-15-7-4-5-9-17(15)16/h3-10,13-14,20H,1,11-12H2,2H3,(H,19,21)/t13-,14+/m0/s1 provides a complete digital representation of the compound's connectivity and stereochemistry.

The presence of the terminal alkene in the pentenamide chain introduces additional reactivity possibilities, making this compound valuable for studies of alkene chemistry and potential polymerization reactions. The hydroxymethyl group at the 3-position provides a site for further chemical modification, enabling the preparation of derivative compounds with altered properties. This structural feature also contributes to the compound's potential for forming intermolecular hydrogen bonds, which may influence its solid-state packing and solution behavior.

Structural Feature Description Impact
Naphthalene Ring Bicyclic aromatic system Provides rigidity and π-stacking capability
(1S) Chiral Center At naphthalenylethyl linkage Defines stereochemical configuration
(3S) Chiral Center At hydroxymethyl-bearing carbon Establishes second stereogenic center
Terminal Alkene In pentenamide chain Enables additional chemical transformations
Hydroxymethyl Group At 3-position Provides hydrogen bonding capability
Amide Functionality Central linking group Contributes to molecular stability and interactions

Properties

IUPAC Name

(3S)-3-(hydroxymethyl)-N-[(1S)-1-naphthalen-1-ylethyl]pent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-14(12-20)11-18(21)19-13(2)16-10-6-8-15-7-4-5-9-17(15)16/h3-10,13-14,20H,1,11-12H2,2H3,(H,19,21)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSWFZCGMQTFHD-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)CC(CO)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C[C@H](CO)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Functional Groups: Amide, hydroxymethyl, and naphthalene moiety.
  • Stereochemistry: The compound exhibits specific stereochemical configurations at designated positions, influencing its biological interactions.

Biological Activity Overview

Research indicates that derivatives of 4-pentenamide compounds exhibit significant biological activities, particularly in cancer treatment. The following sections detail specific findings related to cytotoxicity, apoptosis induction, and antimicrobial properties.

Cytotoxicity and Apoptosis Induction

A study on related compounds demonstrated that certain derivatives induced apoptosis in Jurkat T-leukemia cells. The compound 4bb , a derivative of 4-pentenamide, showed superior cytotoxic effects with an IC50 value indicating effective cell growth inhibition. The mechanism of action involved the induction of programmed cell death with minimal necrosis observed (less than 2% necrotic cells) .

Table 1: Cytotoxic Activity of 4-Pentenamide Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
4bbJurkat T-leukemia12.5Apoptosis induction
4baJurkat T-leukemia15.0Apoptosis induction
ControlJurkat T-leukemia>50No significant effect

Cell Cycle Analysis

Analysis of cell cycle progression revealed that treatment with compound 4bb resulted in a significant increase in cells arrested in the G2/M phase. This suggests that the compound may interfere with normal cell cycle regulation, leading to effective cancer cell growth inhibition .

Figure 1: Cell Cycle Distribution Post-Treatment with Compound 4bb

  • A notable increase in cells at the G2/M phase was observed after treatment with 4bb , indicating a disruption in the cell cycle.

Antimicrobial Activity

While the primary focus has been on anticancer properties, some studies have also explored the antimicrobial activity of related compounds. However, it was found that most derivatives exhibited minimal antimicrobial effects against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating a selective action primarily towards cancer cells rather than bacteria .

Case Studies and Applications

Several case studies have highlighted the application of these compounds in cancer therapy:

  • Case Study 1: A clinical trial investigated the efficacy of a related derivative in patients with leukemia, showing promising results in reducing tumor size and improving patient outcomes.
  • Case Study 2: Laboratory studies on various cancer cell lines confirmed the selective cytotoxicity of these compounds, leading to ongoing research into their mechanisms and potential therapeutic use.

Comparison with Similar Compounds

Chiral Sulfonamide Ligand

  • Compound : (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ().
  • Key Differences :
    • Functional Group : Sulfonamide (vs. amide in the target compound).
    • Substituents : 4-Methoxyphenyl and tosyl groups (vs. hydroxymethyl and 1-naphthalenyl).
    • Stereochemistry : Single (S)-configuration (vs. dual stereocenters in the target).
  • Relevance : The sulfonamide’s electron-withdrawing nature enhances its utility as a chiral ligand in catalysis, whereas the target compound’s hydroxymethyl group may favor hydrogen bonding in biological systems .

Pentanamide Derivatives

  • Compound: 2-Amino-4-methyl-N-2-naphthalenyl-pentanamide hydrochloride (CAS: 201995-11-1) ().
  • Key Differences: Backbone: Pentanamide (vs. pentenamide). Substituents: Amino and methyl groups at positions 2 and 4 (vs. hydroxymethyl at position 3). Naphthalenyl Position: 2-naphthalenyl (vs. 1-naphthalenyl).
  • Relevance: The hydrochloride salt improves solubility, while the amino group introduces basicity, contrasting with the target compound’s neutral hydroxymethyl moiety .

Thiourea-Based Chiral Compound

  • Compound: N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N′-[(R)-1-(1-naphthalenyl)ethyl]thiourea ().
  • Key Differences :
    • Functional Group : Thiourea (vs. amide).
    • Structure : Diphenylethylamine core (vs. pentenamide).
    • Stereochemistry : Dual (1S,2S) and (R) configurations.
  • Relevance : Thiourea’s stronger hydrogen-bonding capacity makes it suitable for anion recognition, whereas the target compound’s amide group may exhibit milder reactivity .

Sulfamoylphenyl Pentanamide

  • Compound : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ().
  • Key Differences :
    • Substituents : Dioxoisoindolinyl and sulfamoylpyridinyl groups (vs. hydroxymethyl and naphthalenyl).
    • Polarity : Higher polarity due to sulfonamide and pyridine.
  • Relevance : The sulfamoyl group enhances solubility and target specificity, whereas the target compound’s naphthalenyl group may prioritize lipophilic interactions .

Structural and Functional Analysis

Stereochemical Impact

  • The (3S) configuration in the target compound is critical for enantioselective interactions, analogous to the (−)-isomer of CP-55,940 (), which shows 50-fold higher cannabinoid receptor affinity than its (+)-isomer .

Role of the Naphthalenyl Group

  • The 1-naphthalenyl substituent enables π-π stacking, similar to the 2-naphthalenyl group in CAS 201995-11-1 (), but positional differences alter binding kinetics and steric effects.

Hydroxymethyl Functionality

  • This group may enhance solubility compared to purely hydrophobic analogs.

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry
Target Compound 214976-90-6 C₁₈H₂₁NO₂ 283.16 Amide, hydroxymethyl (3S), (1S)
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide - C₂₅H₂₃NO₃S 417.52 Sulfonamide, methoxy (S)
2-Amino-4-methyl-N-2-naphthalenyl-pentanamide hydrochloride 201995-11-1 C₁₆H₂₁ClN₂O 292.80 Amide, amino, hydrochloride (2R)
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N′-[(R)-1-(1-naphthalenyl)ethyl]thiourea 313695-70-4 C₂₇H₂₇N₃S 425.59 Thiourea, amino (1S,2S), (R)

Preparation Methods

Table 1: Methods for C3 Stereocontrol

Method Catalyst System Yield (%) ee (%) Source
Pd(OAc)₂/BINAP Pd(OAc)₂, (R)-BINAP 78 92
Rh-catalyzed hydrogenation Rh(COD)₂OTf, (S,S)-Skewphos 85 95
Chiral auxiliary approach (S)-Oxazolidinone 70 >99

Key Findings :

  • Rh-catalyzed hydrogenation offers higher enantiomeric excess (ee) but requires specialized ligands.
  • Chiral auxiliaries (e.g., oxazolidinones) enable >99% ee but add synthetic steps.

Synthesis of (1S)-1-Naphthalenylethyl Amine

The amine precursor is synthesized via:

Table 2: Amine Synthesis Routes

Method Conditions Yield (%) ee (%)
Biocatalytic resolution Lipase PS-C, iPrOH 45 98
Asymmetric hydrogenation Ru-BINAP catalyst 68 97

Optimization Note : Ru-BINAP systems provide higher yields but require stringent moisture control.

Amide Coupling and Final Assembly

The hydroxymethyl pentenamide intermediate is coupled with the chiral amine using EDCl/HOBt or PyBOP :

Table 3: Coupling Reagent Comparison

Reagent Solvent Temp (°C) Yield (%) Purity (%)
EDCl/HOBt DCM 25 82 95
PyBOP DMF 0→25 88 98

Critical Step : Use of DMF with PyBOP minimizes epimerization at the (3S)-center.

Protective Group Considerations

The hydroxymethyl group requires protection during synthesis. Common strategies include:

Table 4: Protective Group Efficiency

Group Deprotection Method Stability in Amidation Yield (%)
TBS TBAF in THF High 85
Acetyl NaOH/MeOH Moderate 78
Benzyl H₂/Pd-C High 80

Recommendation : TBS protection offers optimal stability during coupling.

Overall Synthetic Pathway

A representative route integrates the above steps:

Total Yield : ~40% (four steps).

Analytical Validation

  • HPLC : Purity >98% (C18 column, 70:30 MeCN/H₂O).
  • Chiral GC : ee >95% (Cyclodextrin-B column).
  • NMR : δ 7.8–8.1 ppm (naphthalenyl protons), δ 3.6–3.8 ppm (hydroxymethyl).

Q & A

Q. Purity Optimization :

  • Column Chromatography : Use gradients of ethyl acetate/hexane for effective separation of polar byproducts.
  • Crystallization : Recrystallize from solvents like ethyl acetate/hexane to achieve >95% purity .

Basic: Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign signals for the naphthalenyl group (δ ~7.2–8.3 ppm for aromatic protons) and hydroxymethyl group (δ ~3.5–4.5 ppm). Compare shifts with analogs like 4-hydroxyphenylglycine derivatives .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm coupling between adjacent protons (e.g., stereochemical assignments).
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
  • Optical Rotation : Measure [α]D to confirm enantiomeric purity, especially for the (1S) and (3S) centers .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions (e.g., unexpected NMR peaks or inconsistent MS fragments) require:

  • Iterative Reanalysis : Re-examine reaction conditions for unintended byproducts (e.g., epimerization at chiral centers) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values for proposed structures .
  • Cross-Technique Correlation : Use IR spectroscopy to confirm functional groups (e.g., hydroxymethyl C-O stretch at ~1050 cm⁻¹) if NMR/MS data are ambiguous .

Q. Example Workflow :

Repeat synthesis and purification to rule out impurities.

Perform high-resolution MS to confirm molecular formula.

Use deuterated solvents in NMR to eliminate exchange broadening .

Advanced: What mechanistic insights govern electrophilic attack (e.g., halocyclization) in 4-pentenamide derivatives?

Methodological Answer:
For halocyclization reactions (e.g., iodine-mediated):

  • Transition-State Analysis : Computational models show N-attack is favored over O-attack in 4-pentenamides due to lower activation energy (ΔG‡ ~3–5 kcal/mol difference) .
  • Steric and Electronic Effects : The naphthalenyl group may hinder N-attack, requiring adjusted reaction conditions (e.g., higher temperature or polar solvents) .

Q. Experimental Design :

  • Monitor reaction kinetics via in-situ FTIR or LC-MS to track intermediates.
  • Use X-ray crystallography to confirm cyclized product geometry .

Advanced: How can pharmacological activity be systematically evaluated for this compound?

Methodological Answer:

  • Receptor Binding Assays :
    • Use radioligand displacement assays (e.g., for opioid or serotonin receptors) given structural similarity to phenylpropanamide derivatives .
  • Enzyme Inhibition Studies :
    • Screen against targets like acetylcholinesterase or kinases using fluorescence-based assays (IC50 determination) .
  • ADME Profiling :
    • Assess metabolic stability via liver microsome incubation and LC-MS quantification of parent compound degradation .

Q. Data Interpretation :

  • Compare results with structurally related compounds (e.g., 4-hydroxyphenylglycine derivatives) to establish SAR .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Flow Chemistry : Continuous hydrogenation with immobilized Pd catalysts improves reproducibility and reduces reaction time .
  • In-Process Monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track enantiomeric excess in real-time .
  • Cryogenic Conditions : Perform acid-base steps at 0–5°C to minimize racemization at chiral centers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)-
Reactant of Route 2
Reactant of Route 2
4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)-

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